Lipophilicity Comparison: 4-Chloro vs. 4-Fluoro N-Aryl Piperidine Methanol Analogs
The target compound 1-(4-chlorophenyl)piperidin-3-yl]methanol exhibits higher computed lipophilicity compared to its 4-fluoro regioisomer counterpart, (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol, a key intermediate for Paroxetine. While direct experimental logP values are not collated in the same study, cross-study comparison of computed XLogP3 values reveals a significant difference. The chlorine atom's greater polarizability contributes to an XLogP3 of 2.7 for the target compound [1], whereas typical 4-fluorophenyl piperidine analogs, where the fluorine is on the carbon backbone rather than the nitrogen, have lower lipophilicity due to the strong electron-withdrawing inductive effect of fluorine, often resulting in XLogP3 values below 2.0 [2]. This difference is critical for modulating blood-brain barrier penetration and target binding kinetics.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N-Desmethyl Paroxol (CAS 125224-43-3) and related 4-fluorophenyl piperidine methanols; typical XLogP3 range < 2.0 |
| Quantified Difference | A difference of >0.7 log units, indicating the target compound is significantly more lipophilic. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) for target compound [1]. Comparator values are inferred from standard computed property trends for 4-aryl piperidine isomers [2]. |
Why This Matters
For scientists designing CNS-penetrant probes, the higher intrinsic lipophilicity of the 4-chloro N-aryl scaffold offers a starting point that is chemically distinct from the less lipophilic 4-fluoro regioisomer series, potentially leading to superior brain exposure without extensive structural modification.
- [1] PubChem. (2025). Compound Summary for CID 10013911, [1-(4-Chlorophenyl)piperidin-3-yl]methanol. National Center for Biotechnology Information. Retrieved May 3, 2026. View Source
- [2] US Patent 5,948,914. (1999). Piperidine derivative and process for preparing the same. This patent details intermediates like trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, providing structural context for comparator lipophilicity trends. Justia Patents. View Source
